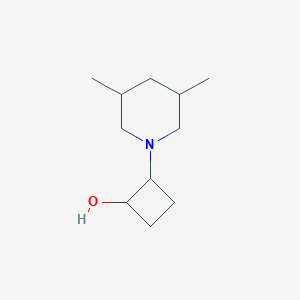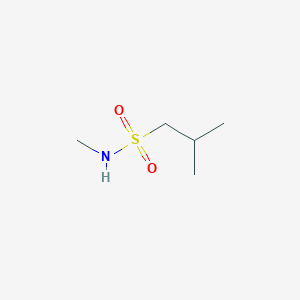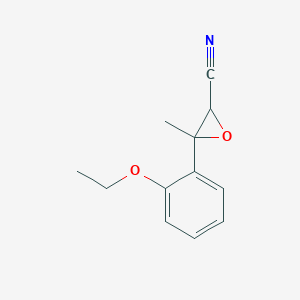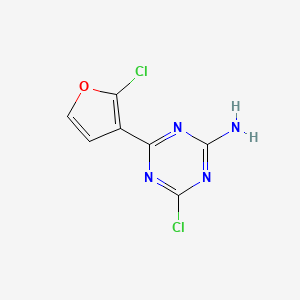
4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a chloro group and a chlorofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
化学反応の分析
Types of Reactions
4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives.
科学的研究の応用
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design and development.
Materials Science: It may be used in the synthesis of novel materials with unique properties.
Biological Studies: The compound can be studied for its biological activity and potential therapeutic applications.
作用機序
The specific mechanism of action of 4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine is not well-documented. it is likely to interact with molecular targets through its functional groups, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar triazine ring structure, known for its cytotoxic activities against cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another triazine derivative with potential biological activities.
Uniqueness
4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine is unique due to the presence of both chloro and chlorofuran substituents, which may confer distinct chemical and biological properties compared to other triazine derivatives.
特性
分子式 |
C7H4Cl2N4O |
|---|---|
分子量 |
231.04 g/mol |
IUPAC名 |
4-chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4Cl2N4O/c8-4-3(1-2-14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13) |
InChIキー |
LUUVYRMFPAWRFT-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1C2=NC(=NC(=N2)Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


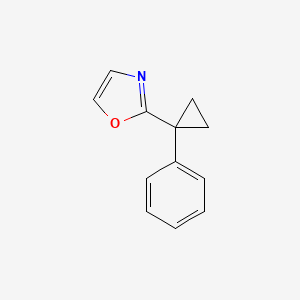
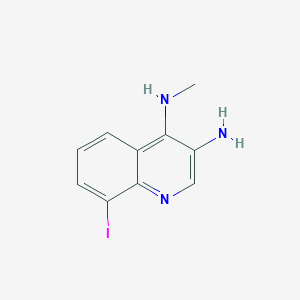
![3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13185153.png)
![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane](/img/structure/B13185158.png)

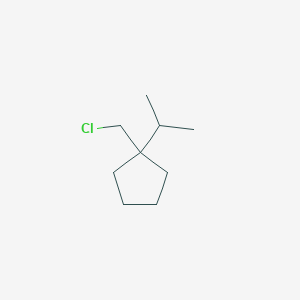
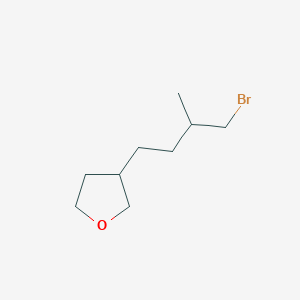

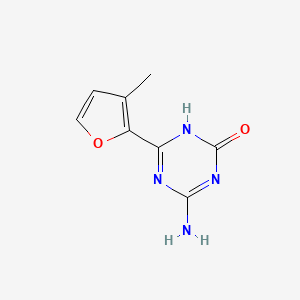
![N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13185192.png)

